1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
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Overview
Description
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a complex organic compound featuring a unique structure that combines a cyclopenta[d]pyrimidine core with a piperazine ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the oxazole moiety: This can be done through a condensation reaction involving an oxazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H29N5O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H29N5O/c1-14-21-15(13-26-14)12-24-8-10-25(11-9-24)18-16-6-5-7-17(16)22-19(23-18)20(2,3)4/h13H,5-12H2,1-4H3 |
InChI Key |
IDZBFZOARQAFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C(C)(C)C |
Origin of Product |
United States |
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